molecular formula C16H14N4O3S B11025293 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one

5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B11025293
M. Wt: 342.4 g/mol
InChI Key: AEFICKYNBWPRSD-UHFFFAOYSA-N
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Description

5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting with a phenyl-substituted thiazole precursor.

    Pyrimidine ring construction: Using appropriate reagents to form the pyrimidine core.

    Methoxyacetylation: Introducing the methoxyacetyl group under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:

  • Use of cost-effective reagents.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could modify the pyrimidinone or thiazole rings.

    Substitution: Various substitution reactions might occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified biological activities.

Scientific Research Applications

5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on its biological activity, which could include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(acetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
  • 5-(methoxyacetyl)-2-[(5-methyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

5-(2-methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C16H14N4O3S/c1-23-9-12(21)11-7-17-15(19-14(11)22)20-16-18-8-13(24-16)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18,19,20,22)

InChI Key

AEFICKYNBWPRSD-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CN=C(NC1=O)NC2=NC=C(S2)C3=CC=CC=C3

Origin of Product

United States

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